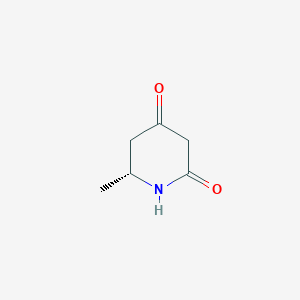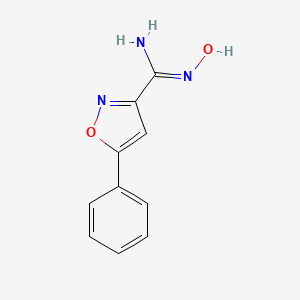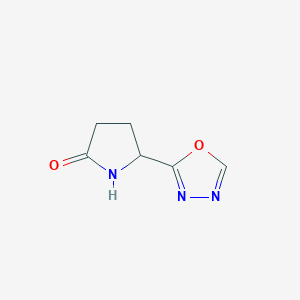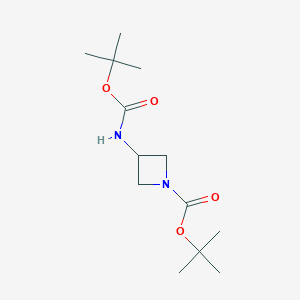
(R)-6-Methylpiperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Methylpiperidine-2,4-dione is a chiral compound with a piperidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methylpiperidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 6-methyl-2,4-piperidinedione, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of ®-6-Methylpiperidine-2,4-dione may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification processes such as crystallization or chromatography are typically used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-6-Methylpiperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled pH and temperature.
Major Products: The products formed from these reactions can vary widely, ranging from simple derivatives to more complex molecules with potential pharmacological activity.
Aplicaciones Científicas De Investigación
®-6-Methylpiperidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-6-Methylpiperidine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
6-Methylpiperidine-2,4-dione: The non-chiral counterpart.
Piperidine-2,4-dione: Lacks the methyl group, offering different reactivity and properties.
N-Methylpiperidine-2,4-dione: Another derivative with distinct chemical behavior.
Uniqueness: ®-6-Methylpiperidine-2,4-dione stands out due to its chiral nature, which can impart specific stereochemical properties that are crucial in certain applications, particularly in pharmaceuticals where chirality can significantly influence drug efficacy and safety.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(6R)-6-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1 |
Clave InChI |
ANAIVIDMOFUACM-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)CC(=O)N1 |
SMILES canónico |
CC1CC(=O)CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)






![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
